molecular formula C14H8BrClN2OS2 B2601408 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325987-13-1

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2601408
CAS No.: 325987-13-1
M. Wt: 399.71
InChI Key: KMUXSJOFKXCCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a 5-chlorothiophene-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing substituents (bromine and chlorine) with aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen bonding and π-π interactions.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS2/c15-9-3-1-8(2-4-9)10-7-20-14(17-10)18-13(19)11-5-6-12(16)21-11/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUXSJOFKXCCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the biosynthesis of certain bacterial lipids, contributing to its antimicrobial activity. Additionally, it may interfere with cellular signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s closest analogs include nitrothiophene carboxamides and other halogenated heterocycles. Key comparisons are summarized below:

Compound Name Core Structure Substituents (Thiazole/Thiophene) Molecular Formula Purity/Notes Reference
Target Compound Thiazole-thiophene 4-(4-Bromophenyl), 5-Cl C₁₄H₉BrClN₂OS₂ Not reported -
N-(4-(4-Cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene 4-(4-Cyanophenyl), 5-NO₂ C₁₄H₈N₄O₃S₂ Synthesized via HATU-mediated coupling
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene 4-(3-MeO-4-CF₃-phenyl), 5-NO₂ C₁₆H₁₀F₃N₃O₄S₂ 42% purity (LCMS)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene 4-(3,5-F₂-phenyl), 5-NO₂ C₁₄H₇F₂N₃O₃S₂ 99.05% purity (LCMS)
2-{[5-(4-Bromophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Imidazole-acetamide 5-(4-Bromophenyl), 4-Cl-phenyl C₂₀H₁₇BrClN₃OS₂ Supplier data only

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 5-Cl and 4-Br substituents contrast with the nitro (NO₂) groups in analogs from –3.
  • Phenyl Substituents: The 4-bromophenyl group in the target compound is structurally similar to 4-cyanophenyl (Compound 14, ) and 3,5-difluorophenyl analogs (), but bromine’s larger atomic radius may improve hydrophobic interactions in target binding.
  • Purity varies significantly among analogs (42% vs. 99.05%), suggesting optimization challenges in synthetic routes .
Heterocyclic Core Modifications
  • Thiazole vs. Imidazole : The imidazole-based analog in incorporates a sulfanyl-acetamide side chain instead of a thiophene-carboxamide. This structural difference likely alters solubility and hydrogen-bonding capacity, impacting pharmacokinetic properties .
  • Benzothiadiazole Derivatives: describes a benzothiadiazole-containing compound with bromine and chlorine substituents.

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various chemical pathways that involve the thiazole and thiophene moieties, which are known for their diverse biological properties. The presence of the bromophenyl and chlorothiophene groups enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. In vitro studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves interference with bacterial lipid biosynthesis, which is crucial for cell membrane integrity .

Anticancer Activity

The anticancer potential of compounds containing thiazole rings has been widely documented. For instance, studies have demonstrated that derivatives similar to this compound show significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay is commonly employed to evaluate the cytotoxicity of these compounds, revealing promising results for certain derivatives .

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial activity using a turbidimetric method. Compounds d1, d2, and d3 demonstrated strong antimicrobial effects against a range of pathogens. The study highlighted the importance of the thiazole ring in exerting these effects .

Case Study 2: Anticancer Screening

In another investigation, compounds d6 and d7 were identified as particularly effective against MCF7 cells. Molecular docking studies indicated that these compounds interact favorably with key receptors involved in cancer progression, suggesting a targeted mechanism of action .

Summary of Biological Activities

Activity Type Target Method Findings
AntimicrobialBacterial & Fungal SpeciesTurbidimetric MethodCompounds d1, d2, d3 showed significant activity
AnticancerMCF7 Breast Cancer CellsSulforhodamine B AssayCompounds d6 and d7 exhibited high cytotoxicity

Q & A

Q. What are the critical steps in synthesizing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves: (i) Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones. (ii) Coupling of the thiazole intermediate with 5-chlorothiophene-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization strategies include:
  • Temperature control (<60°C) to prevent side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1649 cm⁻¹, thiophene C-Cl stretch ~700 cm⁻¹) .
  • NMR :
  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm for bromophenyl and thiophene), thiazole H (δ 6.8–7.0 ppm).
  • ¹³C NMR: Carbonyl signals (~165 ppm for amide), aromatic carbons (120–140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 413.93 for C₁₄H₈BrClN₂OS₂) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Antimicrobial Screening : Agar diffusion assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement.
  • Address potential twinning or disorder using the HKL-3000 suite.
  • Analyze ring puckering (thiazole/thiophene) via Cremer-Pople parameters .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Dose-Response Redundancy : Repeat assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference.
  • Target Validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., EGFR) to confirm mechanism .

Q. What strategies enable rational design of analogs with improved activity?

  • Methodological Answer :
  • SAR Analysis : Modify substituents on the bromophenyl (e.g., replace Br with CF₃) or thiophene (e.g., Cl → F) to enhance lipophilicity or electronic effects.
  • Molecular Dynamics Simulations : Assess binding stability of analogs in target active sites (e.g., using GROMACS) .

Q. Which computational approaches are optimal for identifying potential biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Prioritize targets with docking scores ≤−7.0 kcal/mol.
  • Pharmacophore Modeling : Align compound features (amide, halogenated aromatics) with known bioactive motifs .

Q. How does the compound’s conformational flexibility impact its bioactivity?

  • Methodological Answer :
  • Torsional Angle Analysis : Use SC-XRD or DFT calculations (e.g., Gaussian 16) to evaluate rotational freedom of the thiazole-thiophene linkage.
  • Cremer-Pople Parameters : Quantify ring puckering of the thiazole moiety to correlate with binding entropy .

Q. What methodologies are recommended for metabolite profiling in pharmacokinetic studies?

  • Methodological Answer :
  • LC-HRMS : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using a C18 column and gradient elution (0.1% formic acid/acetonitrile).
  • CYP450 Inhibition Assays : Incubate with human liver microsomes to assess metabolic stability .

Q. How can synergistic effects with existing therapies be systematically evaluated?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Transcriptomic Profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.